Diethyl Iminodicarboxylate

描述

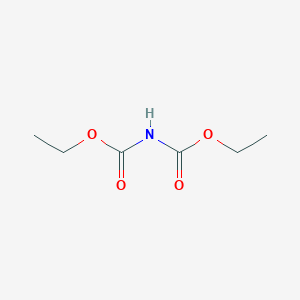

Imidodicarbonic acid, diethyl ester, also known by its chemical formula C₆H₁₁NO₄ , is an organic compound that belongs to the class of esters It is characterized by the presence of an imidodicarbonic acid core with two ethyl ester groups attached

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of imidodicarbonic acid, diethyl ester typically involves the esterification of imidodicarbonic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:

Imidodicarbonic acid+2Ethanol→Imidodicarbonic acid, diethyl ester+Water

Industrial Production Methods: In an industrial setting, the production of imidodicarbonic acid, diethyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions: Imidodicarbonic acid, diethyl ester can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form imidodicarbonic acid and ethanol.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols.

Substitution: It can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

Hydrolysis: Imidodicarbonic acid and ethanol.

Reduction: Corresponding alcohols.

Substitution: Various substituted imidodicarbonic acid derivatives.

科学研究应用

Synthetic Organic Chemistry

Diethyl iminodicarboxylate is utilized as a versatile reagent in various synthetic pathways:

- Amination Reactions : DEID serves as an effective reagent for α-amination of carbonyl compounds, leading to the formation of α-amino acids and derivatives. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

- Cycloaddition Reactions : It has been used in [3 + 2] cycloaddition reactions, promoting the construction of complex molecular architectures such as pyrrolo[2,1-a]isoquinolines without the need for metal catalysts .

Table 1: Summary of Synthetic Applications

Medicinal Chemistry

This compound plays a significant role in drug discovery and development:

- Intermediate in Drug Synthesis : It acts as an intermediate in the synthesis of various bioactive compounds, including potential anti-cancer agents and anti-inflammatory drugs.

- Prodrug Strategy : DEID has been explored as a prodrug for delivering active pharmaceutical ingredients (APIs) more effectively by modifying their solubility and stability profiles.

Biochemical Applications

In biochemistry, this compound is employed for:

- Enzyme Inhibition Studies : It is used to study enzyme mechanisms by serving as a substrate or inhibitor, providing insights into enzyme kinetics and functionality.

- Cell Biology : DEID has applications in cell biology for studying cellular responses to chemical stimuli, including effects on cell proliferation and apoptosis .

Case Study 1: Synthesis of α-Amino Acids

A study demonstrated the use of DEID in the synthesis of α-amino acids via direct amination of ketones under mild conditions. The reaction yielded high enantioselectivity, showcasing DEID's utility in asymmetric synthesis.

Case Study 2: Metal-Free Cycloaddition

Research highlighted a novel metal-free protocol utilizing DEID for synthesizing complex pyrrolo[2,1-a]isoquinolines. This method provided a sustainable alternative to traditional metal-catalyzed approaches, reducing environmental impact while maintaining efficiency .

作用机制

Imidodicarbonic acid, diethyl ester can be compared with other similar compounds such as:

Dimethyl carbonate: Another ester with similar reactivity but different applications.

Diethyl carbonate: Similar in structure but used more commonly as a solvent.

Ethyl acetate: A simpler ester with widespread use as a solvent and in the production of various chemicals.

Uniqueness: What sets imidodicarbonic acid, diethyl ester apart is its specific structure that allows for unique reactivity and stability, making it suitable for specialized applications in research and industry.

相似化合物的比较

- Dimethyl carbonate

- Diethyl carbonate

- Ethyl acetate

生物活性

Diethyl iminodicarboxylate (DEID) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DEID, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is an organic compound characterized by its iminodicarboxylate structure, which allows for various chemical modifications. It is synthesized through reactions involving diethyl azodicarboxylate (DEAD) and other reagents, leading to derivatives with enhanced biological properties. The synthesis typically involves the use of heat or catalysts to facilitate the reaction.

Mechanisms of Biological Activity

- Antioxidant Properties : DEID has been shown to exhibit significant antioxidant activity. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders .

- Neuroprotective Effects : Research has demonstrated that DEID derivatives can protect neuronal cells from oxidative damage. For instance, compounds derived from DEID have been evaluated for their ability to inhibit calcium influx in neurons, which is a common pathway leading to neurotoxicity .

- Anti-inflammatory Activity : DEID has also been reported to modulate inflammatory pathways. Certain derivatives inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities of this compound Derivatives

Detailed Research Findings

- Antioxidant Activity : In a study evaluating various derivatives of DEID, one compound demonstrated an IC50 value of 10 μM for radical scavenging activity, indicating potent antioxidant properties .

- Neuroprotection : Another derivative was found to significantly reduce neuronal cell death induced by oxidative stress, with an effective dose (ED50) of 15 μM. This suggests that modifications to the this compound structure can enhance neuroprotective effects .

- Anti-inflammatory Effects : A specific derivative showed an IC50 value of 25 μM in inhibiting TNF-α production in macrophages, highlighting its potential as an anti-inflammatory agent .

- Cytotoxicity Against Cancer Cells : Some DEID derivatives have shown promise in cancer therapy by inhibiting the growth of various cancer cell lines with ED50 values around 20 μM . This indicates a dual role where these compounds could be used both as neuroprotective agents and as anticancer drugs.

属性

IUPAC Name |

ethyl N-ethoxycarbonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3-10-5(8)7-6(9)11-4-2/h3-4H2,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVSTLUFSYVLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173290 | |

| Record name | Imidodicarbonic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19617-44-8 | |

| Record name | Imidodicarbonic acid, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019617448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19617-44-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidodicarbonic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying Azamalonic Ester in the crystal mixture found in diesel engine exhaust systems?

A1: The identification of Azamalonic Ester in the crystal mixture from a diesel engine's SCR system is significant because it suggests the presence of unexpected chemical reactions occurring within the system. While the article primarily focuses on urea and triazine triol as the main components of the crystal mixture formed due to low-temperature urea injection [], the presence of Azamalonic Ester, even in small amounts, warrants further investigation. It raises questions about its formation mechanism and potential implications for the SCR system's efficiency and durability. Further research is needed to understand the role and fate of Azamalonic Ester in this context.

Q2: Are there any known analytical techniques specifically designed for detecting and quantifying Azamalonic Ester in complex mixtures?

A2: While the provided research does not detail specific analytical techniques for Azamalonic Ester quantification, it does mention the use of Gas Chromatography-Mass Spectrometry (GC-MS) for identifying various compounds in the crystal mixture, including Azamalonic Ester []. Given the capabilities of GC-MS in separating and identifying individual components within complex mixtures, it's plausible that this technique, with appropriate method development and validation, could be employed for quantifying Azamalonic Ester. Other techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors might also be applicable.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。